2-Chloro-5-(methylsulfonyl)benzoic acid
Overview
Description
2-Chloro-5-(methylsulfonyl)benzoic acid is a chemical compound with the molecular formula C8H7ClO4S1. It has a molecular weight of 234.66 g/mol1. The IUPAC name for this compound is 2-chloro-5-methylsulfonylbenzoic acid1.
Synthesis Analysis
Unfortunately, I couldn’t find specific information on the synthesis of 2-Chloro-5-(methylsulfonyl)benzoic acid. However, similar compounds like 4-Chloro-2-methylbenzoic acid can be synthesized from 4-chlorobenzoic acid via a multi-step reaction process2.Molecular Structure Analysis
The InChI code for 2-Chloro-5-(methylsulfonyl)benzoic acid is InChI=1S/C8H7ClO4S/c1-14(12,13)5-2-3-7(9)6(4-5)8(10)11/h2-4H,1H3,(H,10,11)
1. The canonical SMILES representation is CS(=O)(=O)C1=CC(=C(C=C1)Cl)C(=O)O
1.
Chemical Reactions Analysis
I couldn’t find specific information on the chemical reactions involving 2-Chloro-5-(methylsulfonyl)benzoic acid.Physical And Chemical Properties Analysis
The compound has a molecular weight of 234.66 g/mol1. It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 41. The exact mass is 233.9753576 g/mol1. The compound is a pale-yellow to yellow-brown solid at room temperature3.Scientific Research Applications
Synthesis and Optimization
A notable application lies in the synthesis and optimization of chemical processes. Researchers have developed methods for synthesizing derivatives and related compounds with high yields and purity. For instance, the Cu(I)- and HNO3-catalyzed oxidation of 2-chloro-4-(methylsulfonyl)toluene to 2-chloro-4-(methylsulfonyl)benzoic acid achieved an excellent yield of 84.2% and purity of 99.7%, highlighting a sustainable approach to synthesizing this compound with minimal NOx emission and reduced HNO3 usage (Mengyi Wei et al., 2017).
Environmental Impact
In environmental science, the study of compounds like 2-Chloro-5-(methylsulfonyl)benzoic acid extends to understanding their behavior and degradation in natural settings. For example, the photolysis of Benzobicyclon (which contains a 2-chloro-5-(methylsulfonyl)benzoic acid moiety) in water was investigated to determine the persistence and degradation pathways of this herbicide's active product in aquatic environments. This research is crucial for assessing the environmental impact and designing strategies for the safe use of such chemicals (K. Williams et al., 2018).
Material Science and Drug Development
Additionally, derivatives of 2-Chloro-5-(methylsulfonyl)benzoic acid find applications in material science and drug development. For instance, a methylsulfonyl NDGA derivative exhibited potential as a multidrug resistance (MDR) inhibitor, offering new avenues for cancer treatment by suppressing drug-resistant cancer cells. This application underscores the compound's relevance in developing adjuvants for cancer therapies, highlighting its role beyond mere chemical synthesis (L. Huang et al., 2015).
Safety And Hazards
The compound is corrosive and poses a danger to the eyes3. Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling3. In case of contact with eyes, rinse cautiously with water for several minutes3.
Future Directions
As for future directions, further research could be conducted to explore the potential applications of 2-Chloro-5-(methylsulfonyl)benzoic acid in various fields such as medicine or materials science.
properties
IUPAC Name |
2-chloro-5-methylsulfonylbenzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7ClO4S/c1-14(12,13)5-2-3-7(9)6(4-5)8(10)11/h2-4H,1H3,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SKWDIXBVQATQSG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC(=C(C=C1)Cl)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7ClO4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30368125 | |
Record name | 2-chloro-5-(methylsulfonyl)benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30368125 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.66 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-5-(methylsulfonyl)benzoic acid | |
CAS RN |
89938-62-5 | |
Record name | 2-chloro-5-(methylsulfonyl)benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30368125 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-Chloro-5-(methylsulphonyl)benzoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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